N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Description

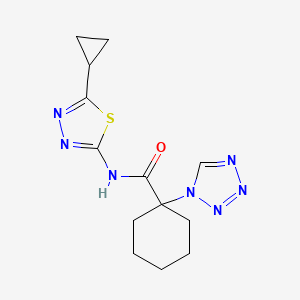

The compound N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide features a cyclohexane backbone substituted with a tetrazole ring and a carboxamide group linked to a 5-cyclopropyl-1,3,4-thiadiazole moiety.

Properties

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N7OS/c21-11(15-12-17-16-10(22-12)9-4-5-9)13(6-2-1-3-7-13)20-8-14-18-19-20/h8-9H,1-7H2,(H,15,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYIYKHWEDYPDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)NC2=NN=C(S2)C3CC3)N4C=NN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N7OS. The compound features a thiadiazole ring and a tetrazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 299.35 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 3 |

| LogP (Octanol-water partition coefficient) | 1.8 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving thiosemicarbazides and appropriate carboxylic acids.

- Preparation of the Tetrazole Moiety: This is often synthesized via the reaction of hydrazine derivatives with carbonyl compounds.

- Coupling Reaction: The final step involves forming an amide bond between the thiadiazole and tetrazole derivatives, commonly using coupling agents like EDCI or DCC.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and tetrazole rings exhibit significant antimicrobial activity. For instance, studies have shown that similar derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Preliminary data suggest that this compound may induce apoptosis in cancer cells while sparing normal cells, indicating a selective action that could be beneficial in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of thiadiazole and tetrazole derivatives:

- Cytotoxicity Studies: A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines using MTT assays. Results indicated that modifications to the structure significantly influenced cytotoxicity levels .

- Antimicrobial Screening: Another research effort focused on synthesizing new compounds based on the thiadiazole framework and assessing their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings indicated promising antibacterial activity .

- Mechanistic Studies: Research on related compounds has provided insights into their mechanisms of action, including inhibition of specific enzymes involved in cellular proliferation and survival pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations:

- Tetrazole vs. Phthalazine/Benzamide : The target compound’s tetrazole group (pKa ~4.9) may enhance solubility in physiological conditions compared to the phthalazine ring in (XLogP3 = 1.3) or the benzamide in , which lacks ionizable groups .

- Thiadiazole Role: The 1,3,4-thiadiazole ring is common across all compounds, contributing to metabolic stability and hydrogen-bonding interactions.

- Molecular Weight : The target compound’s molecular weight is expected to exceed 350 g/mol (based on structural similarity to ’s compound), which may influence bioavailability compared to smaller derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.